[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea
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Overview
Description
[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea is a complex organic compound that features a piperidine ring, a hydroxy-methylphenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea typically involves multiple steps:
Formation of the Hydroxy-Methylphenyl Acetyl Intermediate: This step involves the acetylation of 3-hydroxy-4-methylphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative.
Urea Formation: Finally, the piperidin-4-yl derivative is treated with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Various substitution reactions can occur at the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases due to its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
[1-[2-(3-Hydroxyphenyl)acetyl]piperidin-4-yl]urea: Similar structure but lacks the methyl group.
[1-[2-(4-Hydroxy-3-methylphenyl)acetyl]piperidin-4-yl]urea: Similar structure with different positioning of the hydroxy and methyl groups.
[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]thiourea: Similar structure but with a thiourea moiety instead of urea.
Uniqueness
The uniqueness of [1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[2-(3-hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10-2-3-11(8-13(10)19)9-14(20)18-6-4-12(5-7-18)17-15(16)21/h2-3,8,12,19H,4-7,9H2,1H3,(H3,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSDKASDMKBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)NC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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